![molecular formula C10H15N3O3S B4671648 [(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4671648.png)
[(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid
Overview
Description
[(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid, also known as DPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid is based on its ability to chelate metal ions, such as copper, zinc, and iron. By binding to these metal ions, [(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid can modulate their reactivity and prevent their harmful effects, such as oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid depend on its specific application. In drug discovery, [(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid can modulate the activity of target proteins by binding to metal ions involved in their function. In bioimaging, [(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid can facilitate the visualization of specific biomolecules by radiolabeling them with a radioactive metal ion. In metal chelation therapy, [(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid can remove toxic metal ions from the body and prevent their harmful effects.
Advantages and Limitations for Lab Experiments
The advantages of using [(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid in lab experiments include its high stability, water solubility, and ability to form stable complexes with metal ions. However, its limitations include its potential toxicity at high concentrations and the need for careful handling due to its reactive nature.
Future Directions
For research on [(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid include the development of new compounds with improved properties for drug discovery and bioimaging, the optimization of metal chelation therapy using [(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid-based chelators, and the investigation of the potential applications of [(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid in other fields, such as catalysis and materials science.
Conclusion:
In conclusion, [(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on [(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid is necessary to fully explore its potential and contribute to the advancement of science and technology.
Scientific Research Applications
[(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid has been extensively studied for its potential applications in various fields, such as drug discovery, bioimaging, and metal chelation therapy. In drug discovery, [(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid has been used as a ligand for the design and synthesis of new compounds with potential therapeutic activity. In bioimaging, [(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid has been used as a chelator for radiolabeling of biomolecules for diagnostic purposes. In metal chelation therapy, [(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid has been used as a chelating agent for the treatment of metal toxicity.
properties
IUPAC Name |
2-[2-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-oxoethyl]sulfanylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-7-8(4-13(2)12-7)3-11-9(14)5-17-6-10(15)16/h4H,3,5-6H2,1-2H3,(H,11,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSJLYBVLNSLOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)CSCC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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